Cas no 623-59-6 (1-Acetyl-3-methylurea)

1-Acetyl-3-methylurea is a specialized organic compound with applications in pharmaceutical and chemical synthesis. Its acetyl and methyl-substituted urea structure provides reactivity useful in the development of intermediates for drug discovery and fine chemical production. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, making it a versatile building block in heterocyclic chemistry. Researchers value 1-acetyl-3-methylurea for its consistent purity and compatibility with various reaction conditions, enabling efficient derivatization. The product is typically supplied in high-grade form to ensure reproducibility in synthetic workflows.
1-Acetyl-3-methylurea structure
1-Acetyl-3-methylurea structure
Product Name:1-Acetyl-3-methylurea
CAS No:623-59-6
MF:C4H8N2O2
MW:116.118520736694
MDL:MFCD00026167
CID:507208
PubChem ID:87561796
Update Time:2025-10-20

1-Acetyl-3-methylurea Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[(methylamino)carbonyl]-
    • 1-Acetyl-3-methylurea
    • N-(methylcarbamoyl)acetamide
    • N-ACETYL-N-METHYLUREA
    • N-Methyl-N'-acetylurea
    • Urea, 1-acetyl-3-methyl-
    • Acetamide, N-((methylamino)carbonyl)-
    • Acetamide, N-[(methylamino)carbonyl]-
    • N'-Methyl-N-acetylurea
    • N-Acetyl-N'-methylurea
    • n-(methylcarbamoyl)acetamid
    • Methylacetylurea
    • NSC7608
    • Acetyl methyl urea
    • N-Acetyl-N'-methylurea #
    • N-(methylcarbamoyl)-acetamide
    • XRVHSOXXNQTWAW-UHFFFAOYSA-N
    • NSC-7608
    • A0101
    • DTXSID0060773
    • AKOS004909038
    • SCHEMBL435777
    • D88213
    • NSC 7608
    • 3-acetyl-1-methylurea
    • BRN 1753728
    • 623-59-6
    • CS-0317468
    • acetamide, n-[(methylamino)carbonyl]- (en)
    • InChI=1/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8
    • MFCD00026167
    • AS-57543
    • AI3-52260
    • DB-054141
    • MDL: MFCD00026167
    • Inchi: 1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
    • InChI Key: XRVHSOXXNQTWAW-UHFFFAOYSA-N
    • SMILES: O=C(NC)NC(C)=O
    • BRN: 1753728

Computed Properties

  • Exact Mass: 116.05900
  • Monoisotopic Mass: 116.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -0.7
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Color/Form: White crystalline solid.
  • Density: 1.2829 (rough estimate)
  • Melting Point: 176.0 to 181.0 deg-C
  • Boiling Point: 217.15°C (rough estimate)
  • Refractive Index: 1.4880 (estimate)
  • PSA: 58.20000
  • LogP: 0.24370
  • Solubility: Not determined

1-Acetyl-3-methylurea Security Information

1-Acetyl-3-methylurea Customs Data

  • HS CODE:2924210090
  • Customs Data:

    China Customs Code:

    2924210090

    Overview:

    2924210090 Other acylureas and their derivatives and their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924210090 other ureines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Acetyl-3-methylurea Pricemore >>

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